5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid

Lipophilicity Drug-likeness Aqueous solubility

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (CAS 957514-13-5) is a dual-heterocyclic building block comprising a 5-methylisoxazole-3-carboxylic acid core tethered via a methylene linker to an unsubstituted 1H-pyrazole ring. With a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol, it presents one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a computed XLogP3 of 0.5, and a topological polar surface area of 81.2 Ų.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 957514-13-5
Cat. No. B1366655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid
CAS957514-13-5
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)CN2C=CC=N2
InChIInChI=1S/C9H9N3O3/c1-6-7(5-12-4-2-3-10-12)8(9(13)14)11-15-6/h2-4H,5H2,1H3,(H,13,14)
InChIKeyZJONGZNJRXNHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid (CAS 957514-13-5): Core Identity, Physicochemical Profile, and Structural Context for Procurement Decisions


5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid (CAS 957514-13-5) is a dual-heterocyclic building block comprising a 5-methylisoxazole-3-carboxylic acid core tethered via a methylene linker to an unsubstituted 1H-pyrazole ring. With a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol, it presents one hydrogen bond donor (carboxylic acid), five hydrogen bond acceptors, a computed XLogP3 of 0.5, and a topological polar surface area of 81.2 Ų [1]. The compound is supplied as a research chemical by multiple vendors at purities ranging from 95% to 98%, with storage recommended at 2–8 °C in sealed, dry conditions . Its structural scaffold places it within the isoxazole-pyrazole derivative space claimed in patent US-8163728-B2 (Hoffmann-La Roche), a family defined by affinity and selectivity for the GABA A α5 receptor and intended for cognitive disorder applications [2]. This compound serves primarily as a synthetic intermediate and pharmacophore-bearing building block for medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution Fails for 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid: The Functional Consequences of Pyrazole Substitution Patterns


Within the isoxazole-3-carboxylic acid building block family, seemingly minor alterations to the pyrazole substituent pattern produce quantifiable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly impact downstream molecular properties. The unsubstituted pyrazole in CAS 957514-13-5 (XLogP3 = 0.5) is approximately 1.0 log unit more hydrophilic than its 3,5-dimethyl analog CAS 957514-12-4 (LogP = 1.54) [1], a difference that can shift calculated aqueous solubility by roughly an order of magnitude. The absence of methyl groups at the pyrazole 3- and 5-positions preserves an additional hydrogen-bond donor site (C–H at the pyrazole 3-position) and reduces steric encumbrance around the coordinating nitrogen, which may be critical for metal-chelation applications or receptor-binding poses where the pyrazole ring acts as a ligand . Indiscriminate substitution of this compound with a methylated or nitro-substituted analog without verifying the impact on solubility, binding, or reactivity in the specific experimental system risks compromising assay reproducibility and SAR interpretability.

Quantitative Differentiation Evidence: 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid Versus Closest Structural Analogs


Lipophilicity Differential: Unsubstituted Pyrazole Confers ~1.0 Log Unit Lower LogP Versus the 3,5-Dimethyl Analog

The target compound bearing an unsubstituted pyrazole exhibits a computed XLogP3 of 0.5 [1], compared to a LogP of 1.54 for the 3,5-dimethyl-pyrazole analog (CAS 957514-12-4) . This ~1.04 log unit reduction in lipophilicity is quantitatively meaningful: based on the empirical relationship LogS ≈ –1.0 × LogP + 常数, this translates to an approximately 10-fold higher predicted aqueous solubility for the unsubstituted compound, which can be decisive for biochemical assay compatibility at higher testing concentrations and for formulations requiring aqueous media.

Lipophilicity Drug-likeness Aqueous solubility

Molecular Weight and Steric Profile: 13–28 Da Lower MW Versus Methyl-Substituted Analogs Enables Tighter Binding-Pocket Accommodation

The target compound (MW = 207.19 g/mol) is 14.02 Da lighter than the 4-methyl-pyrazole analog CAS 956628-37-8 (MW = 221.21 g/mol) and 28.05 Da lighter than the 3,5-dimethyl-pyrazole analog CAS 957514-12-4 (MW = 235.24 g/mol) . This lower molecular weight, combined with the absence of additional methyl rotors (3 rotatable bonds versus 4 in the methylated analogs), results in a reduced conformational entropy penalty upon binding and a smaller minimal projection area, which can be advantageous for accessing sterically constrained binding pockets or for fragment-based lead generation where ligand efficiency (binding energy per heavy atom) is a key optimization parameter.

Molecular weight Ligand efficiency Fragment-based design

GABA A α5 Receptor Pharmacological Trajectory: Patent-Defined Class Membership Provides a Validated Biological Hypothesis Absent from Generic Isoxazole Carboxylic Acids

The target compound falls within the Markush structure of formula I in US patent 8,163,728 B2 (Hoffmann-La Roche), which defines isoxazole-pyrazoles where the pyrazole ring may be unsubstituted or substituted [1]. This patent family explicitly claims affinity and selectivity for the GABA A α5 receptor, a validated target for cognitive enhancement in Alzheimer's disease and other CNS disorders. In contrast, the simpler scaffold 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4)—a metabolite of the leflunomide analog UTL-5b—is associated with anti-inflammatory and cardioprotective activity [2] but has no reported GABA A receptor engagement. This divergent biological annotation means that procurement of CAS 957514-13-5 versus CAS 3405-77-4 commits a program to fundamentally different target hypotheses and screening cascades. Within the patent class, the target's unsubstituted pyrazole distinguishes it from analogs bearing substituted pyrazoles for which preliminary SAR around the pyrazole substitution has been explored in the patent's synthetic examples (though specific Ki values for this exact compound are not publicly disclosed).

GABA A alpha5 receptor Cognitive enhancement CNS drug discovery

Vendor Purity Tiering: 97% Minimum Available from ChemScene Enables Reproducible SAR Without Additional Purification

The target compound is available at a certified purity of 97% (HPLC) from ChemScene (catalog CS-0313771) , compared to the more common 95% minimum purity specification offered by several other vendors for this compound and its analogs . For the 3,5-dimethyl analog CAS 957514-12-4, typical vendor purity is also 95% . A 2% absolute purity difference may appear modest, but translates to a 2.5-fold difference in total impurity burden (3% vs. 5% total impurities), which can be critical when testing at high compound concentrations (≥30 µM) where unidentified impurities may contribute to off-target assay signals or false-positive hits.

Compound purity Analytical quality control SAR reproducibility

Hydrogen-Bond Donor Availability: Unsubstituted Pyrazole Retains C3–H Hydrogen That Is Blocked in 3,5-Dimethyl and 3,4,5-Trimethyl Analogs

The unsubstituted 1H-pyrazole ring in the target compound retains a hydrogen atom at the pyrazole C3 position (adjacent to the coordinating N2 nitrogen), which is absent in the 3,5-dimethyl analog (both C3 and C5 positions methylated) and in the 3,4,5-trimethyl analog. This C3–H group can act as a non-classical hydrogen-bond donor (C–H···X interactions), contributing to molecular recognition at protein active sites . Furthermore, the pyrazole N2 nitrogen in the unsubstituted compound has a distinct electronic environment compared to methyl-substituted analogs due to the electron-donating effect of methyl groups, which modulates the pKa of the pyrazole and its metal-coordination properties. The pyrazole ring, as an H-bond-donating heterocycle, is documented as a more lipophilic and metabolically more stable bioisostere of phenol , and the presence or absence of ring substituents modulates this bioisosteric character.

Hydrogen bonding Molecular recognition Bioisosterism

Defined Application Scenarios for 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


CNS Drug Discovery: GABA A α5 Receptor Negative Allosteric Modulator Screening Cascades

Programs targeting cognitive enhancement through GABA A α5 receptor inverse agonism can deploy this compound as a core scaffold for SAR exploration, leveraging its structural membership in the patent-defined isoxazole-pyrazole class (US-8163728-B2) [1]. The unsubstituted pyrazole provides a minimal steric baseline; subsequent iterative methylation at the pyrazole 3-, 4-, or 5-positions allows systematic mapping of lipophilicity (ΔLogP up to +1.0) and steric tolerance at the receptor binding site. The compound's XLogP3 of 0.5 ensures adequate aqueous solubility for radioligand displacement assays (typical buffer conditions: 50 mM Tris-HCl, pH 7.4) at concentrations up to 100 µM without requiring DMSO concentrations exceeding 0.1%.

Fragment-Based Lead Generation: Low-MW Starting Point with Favorable Ligand Efficiency Potential

At 207.19 Da and 15 heavy atoms, this compound sits within the fragment space (MW < 250 Da, heavy atom count ≤ 17) suitable for fragment-based drug discovery (FBDD) [1]. Its computed ligand efficiency benchmark—if it achieves even modest affinity (e.g., IC₅₀ = 100 µM)—would yield LE ≈ 0.30 kcal/mol per heavy atom, meeting typical fragment hit criteria. Procurement of 97%-purity material from ChemScene ensures fragment library integrity without the need for repurification before SPR or NMR primary screening, reducing preparation time by 1–2 working days compared to 95%-purity alternatives that may require additional QC.

Agrochemical Discovery: Isoxazole-Pyrazole Building Block for Fungicide Lead Optimization

The isoxazole-pyrazole carboxylate chemotype has demonstrated antifungal activity in published series, with structurally related isoxazole pyrazole carboxylates exhibiting EC₅₀ values as low as 0.37 µg/mL against Rhizoctonia solani [1]. The target compound's carboxylic acid functionality provides a synthetic handle for amide coupling or ester prodrug formation, while the unsubstituted pyrazole ring preserves the metal-chelating N2 nitrogen in its most available electronic state—relevant for fungicide targets such as succinate dehydrogenase (SDH) or cytochrome bc1 where heterocyclic nitrogen coordination to heme iron or ubiquinone-binding sites is critical. Its lower LogP (0.5) relative to methylated analogs may also favor phloem mobility in plant systemic applications.

Medicinal Chemistry SAR: Systematic Comparator for Pyrazole Methylation Scan

Three commercially available analogs form a logical methylation scan series: the unsubstituted parent (CAS 957514-13-5, MW 207.19, XLogP3 0.5), the 4-methyl analog (CAS 956628-37-8, MW 221.21) [1], and the 3,5-dimethyl analog (CAS 957514-12-4, MW 235.24, LogP 1.54) . Procuring all three enables a controlled structure-activity relationship study where the incremental effect of each methyl group on target potency, selectivity, and ADME properties can be quantitatively deconvoluted. This systematic approach avoids the confounding interpretation that arises when comparing compounds with simultaneous changes at multiple substitution positions.

Quote Request

Request a Quote for 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.